molecular formula C8H6N2O2S B112805 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid CAS No. 58327-75-6

3-Aminothieno[2,3-b]pyridine-2-carboxylic acid

Cat. No. B112805
CAS RN: 58327-75-6
M. Wt: 194.21 g/mol
InChI Key: HGKGNTBBCCWIRD-UHFFFAOYSA-N
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Description

“3-Aminothieno[2,3-b]pyridine-2-carboxylic acid” is a chemical compound with the empirical formula C8H6N2O2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid involves several steps. One study describes the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used . Another study discusses the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid .


Molecular Structure Analysis

The molecular structure of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid can be represented by the SMILES string Nc1c(sc2ncccc12)C(O)=O . The InChI representation is 1S/C8H6N2O2S/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,9H2,(H,11,12) .


Chemical Reactions Analysis

The chemical reactions involving 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid are complex and can proceed via different mechanistic pathways . For instance, the hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides can lead to different products depending on the nature of the solvents used .


Physical And Chemical Properties Analysis

3-Aminothieno[2,3-b]pyridine-2-carboxylic acid is a solid substance . It has a molecular weight of 194.21 . The compound’s CAS Number is 58327-75-6 .

Safety And Hazards

The safety information for 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid indicates that it is classified under Acute Tox. 4 Oral according to the GHS07 hazard classification . The associated hazard statements include H302 . Precautionary statements include P264, P270, P301 + P312, and P501 .

properties

IUPAC Name

3-aminothieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKGNTBBCCWIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207060
Record name 3-Aminothieno(2,3-b)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminothieno[2,3-b]pyridine-2-carboxylic acid

CAS RN

58327-75-6
Record name 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58327-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminothieno(2,3-b)pyridine-2-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 58327-75-6
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Record name 3-Aminothieno(2,3-b)pyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOTHIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KY2XKT1CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AU Alekseeva, MY Ievlev, EG Zinovieva… - Russian Journal of …, 2023 - Springer
The reaction of 4-amino-6-aryl-2-halopyridine-3,5-dicarbonitriles with thioglycolic acid ethyl ester was used to synthesize a series of new efficient fluorophores of thieno[2,3-b]pyridine …
Number of citations: 2 link.springer.com
I Pevet, C Brulé, A Tizot, A Gohier, F Cruzalegui… - Bioorganic & medicinal …, 2011 - Elsevier
Among the recently investigated targets for cancer therapy is the c-Src non-receptor tyrosine kinase. Indeed research around deregulated activity of this enzyme has proven its role in …
Number of citations: 85 www.sciencedirect.com
EA Chigorina, AV Bespalov, VV Dotsenko - Russian Journal of General …, 2019 - Springer
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid esters readily reacted with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole to give previously unknown N-(thieno[2,3-b]pyridin-3-yl)…
Number of citations: 12 link.springer.com
YW Ho - Journal of the Chinese Chemical Society, 2001 - Wiley Online Library
2,3‐Disubstituted‐pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidin‐4(3H)‐ones 8a‐8c, 9a‐9c were obtained by treatment of pyrido[3′,2′:4,5]thieno[3,2‐d][1,3]oxazin‐4(3H)‐one derivative 3,…
Number of citations: 13 onlinelibrary.wiley.com
FW Clough - 1976 - search.proquest.com
Attempts to prepare 3-(g-aminoethyl) thieno [3, 2-c]-pyridine from 3-methylthieno [3, 2-c] pyridine are presented but were unsuccessful. The halogenation of thieno [3, 2-c]-pyridine was …
Number of citations: 2 search.proquest.com
S Ananthan, SK Saini, G Zhou, JV Hobrath… - Journal of medicinal …, 2014 - ACS Publications
Antagonist and partial agonist modulators of the dopamine D3 receptor (D3R) have emerged as promising therapeutics for the treatment of substance abuse and neuropsychiatric …
Number of citations: 45 pubs.acs.org
ВД Дяченко - ВЕСТНИК, 2021 - dspace.lgpu.org
Пятикомпонентной конденсацией 2-метоксибензальдегида, цианотиоацетамида, пиперидина, 1-(проп-1-ен-2-ил) пиперидина и α-хлорацетамида синтезирован 3-амино-4-(2-…
Number of citations: 2 dspace.lgpu.org

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